

IL-15-IN-1 solubility in DMSO and other solvents.

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Compound of Interest		
Compound Name:	IL-15-IN-1	
Cat. No.:	B15609795	Get Quote

Application Notes and Protocols for IL-15-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

IL-15-IN-1 is a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine crucial for the development, survival, and activation of various immune cells, including Natural Killer (NK) cells and T-cells.[4][5] By impeding the interaction between IL-15 and its receptor, **IL-15-IN-1** serves as a valuable tool for studying the biological roles of IL-15 and for investigating its potential as a therapeutic target in autoimmune and inflammatory diseases.[6] This document provides detailed information on the solubility of **IL-15-IN-1**, protocols for its in vitro application, and an overview of the IL-15 signaling pathway it inhibits.

Data Presentation: Solubility of IL-15-IN-1

Proper dissolution of **IL-15-IN-1** is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents. It is recommended to prepare fresh solutions for experiments; however, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]

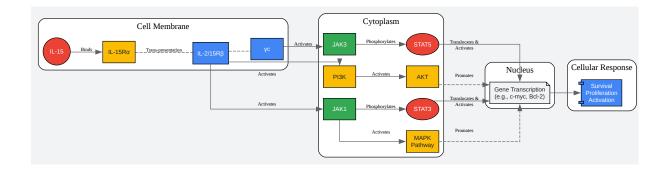


Solvent/Vehicl e System	Concentration	Temperature	Notes	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL	25°C	-	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.61 mM)	Not Specified	For in vivo use. Prepare by first making a clear stock in DMSO, then sequentially adding co- solvents.	[2]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.61 mM)	Not Specified	For in vivo use. Prepare by adding DMSO stock to corn oil.	[2]

IL-15 Signaling Pathway

Interleukin-15 signals through a heterotrimeric receptor complex, initiating downstream cascades that regulate immune cell function.[7][8] The primary mechanism involves the binding of IL-15 to the high-affinity IL-15 receptor alpha chain (IL-15Rα), which then presents IL-15 in trans to neighboring cells expressing the IL-2/15 receptor beta (IL-2/15Rβ, CD122) and the common gamma chain (γc, CD132).[5][9] This engagement activates three principal signaling pathways: JAK/STAT, PI3K/AKT, and MAPK, which collectively promote cell survival, proliferation, and effector functions.[5][7] **IL-15-IN-1** is designed to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μΜ.[1][2][3][10]





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Caption: IL-15 Signaling Pathway Overview.

Experimental Protocols Protocol 1: Preparation of IL-15-IN-1 Stock Solution

Objective: To prepare a high-concentration stock solution of **IL-15-IN-1** in DMSO for subsequent dilution in cell culture media or other aqueous buffers.

Materials:

- **IL-15-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:



- Equilibrate the **IL-15-IN-1** vial to room temperature before opening.
- Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. The molecular weight of IL-15-IN-1 is 576.71 g/mol.
- Add the calculated volume of DMSO to the vial containing the IL-15-IN-1 powder.
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro IL-15-Dependent Cell Proliferation Assay

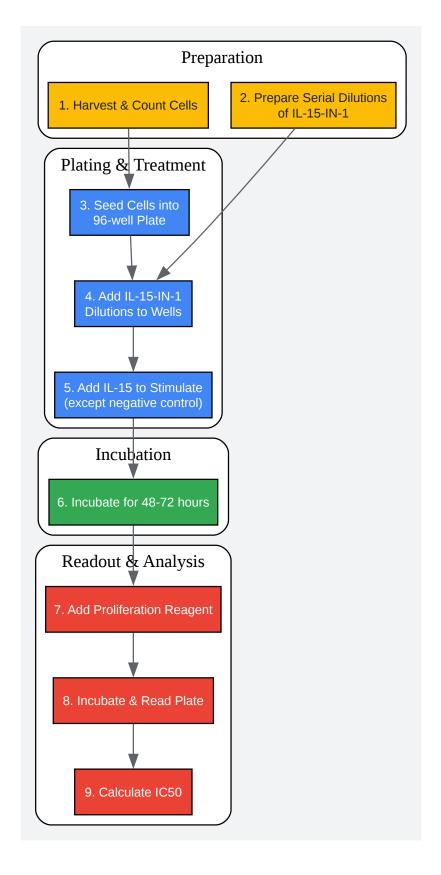
Objective: To determine the inhibitory effect of **IL-15-IN-1** on the proliferation of an IL-15-dependent cell line, such as murine $32D\beta$ cells.[2]

Materials:

- IL-15-dependent cell line (e.g., 32Dβ)
- Complete cell culture medium
- Recombinant IL-15
- IL-15-IN-1 DMSO stock solution (from Protocol 1)
- 96-well flat-bottom cell culture plates
- Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

Workflow:





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Caption: Workflow for Cell Proliferation Assay.



Procedure:

- Cell Seeding: Harvest IL-15-dependent cells during their logarithmic growth phase. Wash the cells and resuspend them in fresh, cytokine-free medium. Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in a volume of 50 μL.
- Inhibitor Addition: Prepare a series of 2-fold or 3-fold dilutions of the IL-15-IN-1 stock solution in the appropriate cell culture medium. Add 25 μL of each inhibitor dilution to the corresponding wells. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitor).
- Cytokine Stimulation: Prepare a solution of recombinant IL-15 in cell culture medium at a concentration that is 4-fold the final desired concentration (e.g., a concentration that gives 80-90% of the maximal proliferative response, EC₈₀). Add 25 μL of this IL-15 solution to all wells except the negative (unstimulated) control wells, to which 25 μL of medium is added instead.
- Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
- Quantification of Proliferation: Add the appropriate cell proliferation reagent to each well
 according to the manufacturer's instructions. Incubate for the recommended time (typically 14 hours).
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis: Subtract the background reading (media only). Normalize the data to the positive control (cells + IL-15 + vehicle) and negative control (cells + vehicle). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

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